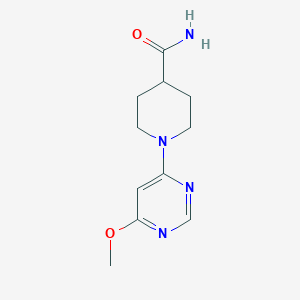

![molecular formula C13H20Cl2N4 B6459817 2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride CAS No. 2549026-58-4](/img/structure/B6459817.png)

2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as piperidines . Piperidines are a significant class of organic compounds due to their prevalence in a variety of pharmaceuticals and complex natural products .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The methods often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of such compounds often includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The exact structure would depend on the specific substituents attached to the ring .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The exact reactions would depend on the specific structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their specific structure . For example, they might appear as a solid form . The exact properties can be determined using various analytical techniques .Scientific Research Applications

2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride has a variety of applications in scientific research, including its use as a reagent in organic synthesis and as an inhibitor of protein kinases. It has been used in the synthesis of various organic compounds, such as β-lactams and quinolines. In addition, this compound has been used to inhibit the activity of a variety of protein kinases, including glycogen synthase kinase 3β (GSK3β), protein kinase A (PKA), and protein kinase C (PKC).

Mechanism of Action

2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride inhibits protein kinases by binding to the ATP-binding site of the enzyme, blocking the binding of ATP and preventing the enzyme from catalyzing its reaction. It is thought to act by forming a covalent bond with the active site of the enzyme, preventing it from binding to ATP.

Biochemical and Physiological Effects

This compound has been shown to inhibit the activity of a variety of protein kinases, including GSK3β, PKA, and PKC. In addition, it has been shown to inhibit the growth of cancer cells in vitro and to reduce the proliferation of tumor cells in vivo.

Advantages and Limitations for Lab Experiments

2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in common organic solvents. However, it is not soluble in water, which can limit its use in some experiments. In addition, it is toxic and must be handled with care.

Future Directions

Future research on 2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride could focus on its potential therapeutic applications. For example, further research could be conducted to investigate its efficacy as an inhibitor of protein kinases in cancer cells, as well as its potential to be used as a drug to treat various diseases. In addition, further research could be conducted on its potential as a reagent in organic synthesis, as well as its potential to be used to synthesize other organic compounds. Finally, further research could be conducted on its potential toxicity and the potential risks associated with its use in laboratory experiments.

Synthesis Methods

2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride is synthesized through a three-step process. First, piperidine-4-carboxaldehyde is reacted with methyl-3-nitrobenzoate in the presence of sodium hydroxide to form 3-methyl-2-{[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile. Then, this compound is oxidized with potassium permanganate to produce 2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile. Finally, the compound is treated with hydrochloric acid to produce this compound.

Safety and Hazards

properties

IUPAC Name |

2-[methyl(piperidin-4-ylmethyl)amino]pyridine-3-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4.2ClH/c1-17(10-11-4-7-15-8-5-11)13-12(9-14)3-2-6-16-13;;/h2-3,6,11,15H,4-5,7-8,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZQPZQEWUUNSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNCC1)C2=C(C=CC=N2)C#N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459739.png)

![N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6459758.png)

![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459759.png)

![N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6459766.png)

![3-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459767.png)

![3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459777.png)

![6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide](/img/structure/B6459779.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide](/img/structure/B6459781.png)

![1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6459794.png)

![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459797.png)

![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459799.png)

![2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459823.png)